Thiophanate-Methyl

Description

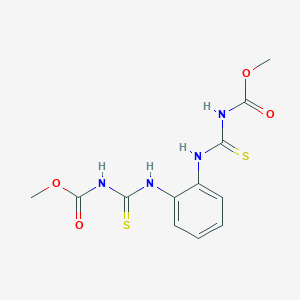

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHREAKMXXNCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S2 | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024338 | |

| Record name | Thiophanate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless or light brown solid; [CAMEO] Colorless crystalline solid; [MSDSonline], Colorless crystals or light brown powder. | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone; 7.8X10-1 g/100 mL methanol; 8.4X10-1 g/100 mL ethyl acetate; 7.3X10-2 g/100 mL dichloromethane; 1.8X10-2 g/100 mL n-octanol; 1.1X10-2 g/100 mL xylene; and 4.7X10-5 g/100 mL n-hexane), In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane., Thiophanate methyl is slightly soluble in most organic solvents... ., Soluble in acetone, methanol, chloroform and acetonitrile., For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page. | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.0000001 mmHg at 68 °F (NTP, 1992), 0.00000007 [mmHg], 7.13X10-8 mm Hg at 25 °C, <0.0000001 mmHg | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless crystals, Colorless prisms, Colorless crystalline solid | |

CAS No. |

23564-05-8 | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophanate-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophanate M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophanate-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophanate-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHANATE-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4N81R84L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

342 °F (Decomposes) (NTP, 1992), 172 °C (decomposes), MP: 181.5 - 182.5 °C, 342 °F | |

| Record name | THIOPHANATE-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHANATE METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHANATE-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/890 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiophanate-Methyl on Fungal Pathogens

Introduction

Thiophanate-methyl is a broad-spectrum, systemic fungicide belonging to the thiophanate (B166795) chemical class, though it is often classified with benzimidazoles due to its mode of action.[1] It provides both preventative and curative activity against a wide array of fungal diseases affecting fruits, vegetables, cereals, and ornamental plants.[2][3] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, offering protection to both treated and new growth.[4][5] The fungicidal efficacy of this compound is not direct but relies on its conversion to a more potent anti-fungal compound within the plant and the fungal pathogen itself.

Core Mechanism of Action: From Prodrug to Mitotic Inhibitor

The primary mechanism of action of this compound involves a critical metabolic conversion and subsequent disruption of fungal cell division.[5]

-

Conversion to Carbendazim (B180503) (MBC): this compound itself is a pro-fungicide. Upon application, it is absorbed by the plant and metabolized into methyl-2-benzimidazole carbamate (B1207046) (carbendazim or MBC).[5][6] This conversion is the key to its fungitoxic activity.[7] Carbendazim is the principal active compound responsible for the anti-fungal effects observed.[1][5]

-

Targeting β-Tubulin: The molecular target of carbendazim is β-tubulin, a protein subunit that is essential for the formation of microtubules.[8] Microtubules are critical components of the cytoskeleton in eukaryotic cells and play a vital role in mitosis (nuclear division) by forming the spindle fibers that segregate chromosomes.[4][9]

-

Inhibition of Microtubule Assembly: Carbendazim binds specifically to the β-tubulin subunits of fungal cells.[10] This binding action prevents the polymerization of tubulin dimers (the α- and β-tubulin heterodimers) into functional microtubules.[4][11] By inhibiting this assembly process, carbendazim effectively disrupts the formation of the mitotic spindle.[5]

-

Arrest of Mitosis: Without a properly formed mitotic spindle, chromosome segregation during cell division is blocked. This leads to an arrest of mitosis, which in turn inhibits fungal cell division and proliferation, ultimately stopping the growth and spread of the pathogen.[4][12] It is important to note that carbendazim interferes with the polymerization of tubulin but does not cause the depolymerization of already formed microtubules.[10][11]

Quantitative Data Summary

The efficacy and resistance profiles of this compound and its active metabolite carbendazim have been quantified in various studies. The following tables summarize key quantitative data.

| Fungal Species | Fungicide | Parameter | Value | Reference |

| Colletotrichum musae | This compound | EC50 (Sensitive) | 0.003 - 4.84 µg/mL | [8] |

| Colletotrichum musae | This compound | EC50 (Moderately Resistant) | 10.43 - 48.73 µg/mL | [8] |

| Botrytis cinerea | This compound | EC50 (Sensitive) | < 1 µg/mL | [13] |

| Botrytis cinerea | This compound | EC50 (Low Resistance) | 1 - 10 µg/mL | [13] |

| Botrytis cinerea | This compound | EC50 (Weak Resistance) | 10 - 50 µg/mL | [13] |

| Botrytis cinerea | This compound | EC50 (High Resistance) | > 100 µg/mL | [13] |

| Colletotrichum fructicola | Carbendazim | MIC (Sensitive) | < 2 µg/mL | [14] |

| Colletotrichum fructicola | Carbendazim | MIC (Resistant) | > 100 µg/mL | [14] |

Table 1: In Vitro Sensitivity of Fungal Pathogens. EC50 (Effective Concentration for 50% growth inhibition) and MIC (Minimum Inhibitory Concentration) values highlight the variation in sensitivity among different fungal isolates.

| Tubulin Type (Fusarium graminearum) | Benzimidazole Compound | Concentration | Inhibition of Polymerization | Reference |

| α1-/β2-tubulins | Carbendazim | 20 µM | 90.9 ± 0.4% | [10] |

| α2-/β2-tubulins | Carbendazim | 20 µM | 93.5 ± 0.05% | [10] |

| α1-/β2-tubulins | Benomyl | Not specified | 89.9 ± 0.1% | [11] |

| α2-/β2-tubulins | Benomyl | Not specified | 92.6 ± 1.2% | [11] |

| α1-/β2-tubulins | Thiabendazole | Not specified | 81.6 ± 1% | [11] |

Table 2: Inhibition of Fungal Tubulin Polymerization. Data shows the significant inhibitory effect of carbendazim and other benzimidazoles on the in vitro polymerization of recombinant fungal tubulin.

Experimental Protocols

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This protocol is used to determine the effective concentration of a fungicide that inhibits 50% of fungal growth (EC50).

-

Media Preparation: Prepare potato dextrose agar (B569324) (PDA) by dissolving 39 g of PDA powder in 1 L of distilled water and sterilizing by autoclaving.[15]

-

Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Amended Media: Once the PDA has cooled to approximately 50-60°C, add the fungicide stock solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100 µg/mL).[13] Pour the amended media into petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended plate.[16]

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Data Collection: Measure the colony diameter of the fungal growth after a set incubation period (e.g., 4 days).[16]

-

Analysis: Calculate the percentage of mycelial growth inhibition relative to the control (0 µg/mL). Use probit analysis or non-linear regression to determine the EC50 value from the dose-response data.[16]

Fungal Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the fungicide on the assembly of microtubules from tubulin subunits.

-

Protein Expression: Express and purify recombinant fungal α- and β-tubulin subunits from a host system like Escherichia coli.[11]

-

Assay Buffer: Prepare a polymerization buffer (e.g., containing GTP, MgCl2, and a fluorescence dye like DAPI that binds to polymerized microtubules).

-

Reaction Setup: In a microplate, combine the purified tubulin subunits with the polymerization buffer. Add various concentrations of carbendazim or a control solvent.

-

Initiation and Measurement: Initiate polymerization by raising the temperature (e.g., to 30°C). Monitor the increase in fluorescence over time using a plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.

-

Analysis: Compare the rate and extent of polymerization in the presence of carbendazim to the control. Calculate the percentage of inhibition based on the reduction in the fluorescence signal.[10][11]

Molecular Detection of β-Tubulin Gene Mutations

This protocol identifies the genetic basis of resistance in fungal isolates.

-

DNA Extraction: Isolate genomic DNA from pure fungal cultures grown on PDA.

-

PCR Amplification: Design primers to amplify the specific region of the β-tubulin gene known to harbor resistance-conferring mutations (e.g., codons 198 and 200). Perform Polymerase Chain Reaction (PCR) to amplify this DNA fragment.

-

Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Sequence Analysis: Align the resulting DNA sequence with a known sensitive (wild-type) β-tubulin gene sequence. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes, such as the GAG to GCG change at codon 198, which leads to the E198A mutation.[17]

Visualizations

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. News - Comprehensive Insights into this compound: Uses, Functionality, and Market Availability [bigpesticides.com]

- 3. pomais.com [pomais.com]

- 4. How Thiophanate Methyl Protects Crops from Fungal Diseases [jindunchemical.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. researchgate.net [researchgate.net]

- 7. 274. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. youtube.com [youtube.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl thiophanate and carbendazim production processes and manufacturers overview [cnagrochem.com]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Chemical Properties of Thiophanate-Methyl

For Researchers, Scientists, and Drug Development Professionals

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the thiophanate (B166795) class of chemicals. First registered in 1973, it is widely utilized in agriculture to protect a variety of tree, vine, and root crops from a range of fungal diseases, including leaf spots, powdery mildew, and rots.[1][2][3] It functions as a pro-fungicide, meaning it is converted into its primary active metabolite, carbendazim (B180503) (also known as methyl benzimidazol-2-ylcarbamate or MBC), upon application.[2][4] This conversion is crucial for its fungitoxic activity.[2][5] This guide provides an in-depth overview of its chemical properties, synthesis pathway, mechanism of action, and analytical protocols.

Chemical Properties

This compound is a colorless to light brown crystalline solid.[2][6] It is stable in acidic to neutral aqueous solutions, as well as to air and sunlight, but is unstable and decomposes in alkaline solutions.[5][7][8] It is also incompatible with strong oxidizing agents and copper salts.[1][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | [7] |

| CAS Number | 23564-05-8 | [2] |

| Molecular Formula | C₁₂H₁₄N₄O₄S₂ | [2] |

| Molecular Weight | 342.39 g/mol | [9] |

| Appearance | Colorless to light brown crystalline powder/solid | [2][6] |

| Melting Point | 172 °C (with decomposition) | [10] |

| Boiling Point | 478.4 °C at 760 mmHg | [8] |

| Vapor Pressure | 7.13 x 10⁻⁸ mmHg at 25 °C | [7][10] |

| Water Solubility | <100 mg/L (Slightly soluble) | [5][8] |

| Solubility in Organic Solvents (at 23-25 °C) | Acetone (B3395972): 58.1 g/kgMethanol: 29.2 g/kgChloroform: 26.2 g/kgAcetonitrile: 24.4 g/kgEthyl Acetate: 11.9 g/kg | [5][7] |

| LogP (Octanol-Water Partition Coeff.) | 1.40 | [7] |

| pKa | 7.28 | [8] |

Synthesis Pathway

The commercial production of this compound is typically achieved through a multi-step synthesis process starting from o-phenylenediamine (B120857).[2][6] The most common industrial method involves the reaction of o-phenylenediamine with an isothiocyanate intermediate, which is generated in situ or in a preceding step.[7][11]

The overall process can be described in two main stages:

-

Formation of Methoxycarbonyl Isothiocyanate: Sodium thiocyanate (B1210189) (or potassium thiocyanate) is reacted with methyl chloroformate in a suitable solvent like acetone or ethyl acetate.[7][10][12] This reaction forms the key intermediate, methoxycarbonyl isothiocyanate. A catalyst, such as N,N-dimethylaniline or triethylamine, is often used.[10][12]

-

Condensation with o-Phenylenediamine: The newly formed methoxycarbonyl isothiocyanate is then reacted with o-phenylenediamine. This is an exothermic addition reaction where two molecules of the isothiocyanate condense with one molecule of o-phenylenediamine to yield the final product, this compound.[10][12][13] The reaction temperature is carefully controlled to ensure high purity and yield.[11][13]

Mechanism of Action: A Pro-Fungicide Approach

This compound itself possesses weak fungicidal activity. Its efficacy stems from its transformation into carbendazim (MBC), which is the primary fungitoxic compound.[2][5][14] This conversion occurs through the cyclization of this compound, a process that can happen on the plant surface, within plant tissues, or in the soil.[4][5] The presence of plant enzymes and sunlight can facilitate this conversion.[4]

Once formed, carbendazim acts as a potent inhibitor of fungal mitosis (cell division). It specifically targets the assembly of β-tubulin, a protein subunit that polymerizes to form microtubules.[6] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting β-tubulin assembly, carbendazim prevents the formation of a functional mitotic spindle, thereby arresting the cell cycle and inhibiting fungal growth and proliferation.[3][6]

Experimental Protocols: Residue Analysis

Accurate quantification of this compound and its metabolite carbendazim in environmental and agricultural samples is critical. Due to the lability of this compound, which can degrade to carbendazim during sample extraction and analysis, robust methods are required.[15][16] High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detectors are the most common techniques.[15][17]

Protocol: LC-MS/MS Analysis in Agricultural Products

This protocol is a generalized methodology based on common practices for the simultaneous determination of this compound and carbendazim in produce like pears or cucumbers.[4][18]

-

Principle: The sample is extracted using a solvent, followed by a cleanup step to remove matrix interferences. The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for quantification.[17]

-

Sample Preparation (QuEChERS-based Method):

-

Homogenize a representative sample (e.g., 10 g of pear) with 10 mL of methanol (B129727) or acetonitrile (B52724).[18][19]

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.

-

Centrifuge the mixture at >4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (organic layer) for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) by adding the aliquot to a tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.[17][18]

-

Vortex for 30 seconds and centrifuge again.

-

Filter the final supernatant through a 0.22 µm filter into an autosampler vial for analysis.[15]

-

-

Instrumentation and Conditions:

-

Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[15][18]

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.[15]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[15]

-

Flow Rate: Approximately 0.2-0.4 mL/min.

-

Ionization Mode: Positive ESI mode.[15]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Due to potential matrix effects, quantification is best performed using matrix-matched calibration curves.[18] Isotope-labeled internal standards can also be used to correct for analyte degradation and matrix effects.[15] The limit of quantification (LOQ) for this method is typically in the low µg/kg range (e.g., 10-20 µg/kg).[15][18]

-

References

- 1. This compound | 23564-05-8 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Methyl thiophanate and carbendazim production processes and manufacturers overview [cnagrochem.com]

- 4. pjbt.org [pjbt.org]

- 5. 274. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 6. This compound (Ref: NF 44) [sitem.herts.ac.uk]

- 7. This compound | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thiophanate methyl [chembk.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. CN101723870B - Production method of thiophanate methyl - Google Patents [patents.google.com]

- 11. New synthesis method for improving quality of thiophanate methyl - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102070500A - Preparation method of thiophanate methyl raw pesticide - Google Patents [patents.google.com]

- 13. This compound [chembk.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. fao.org [fao.org]

- 17. researchgate.net [researchgate.net]

- 18. An effective methodology for simultaneous quantification of this compound, and its metabolite carbendazim in pear, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Carbendazim, Thiophanate, this compound and Benomyl Residues in Agricultural Products by Liquid Chromatography-Tandem Mass Spectrometry [jstage.jst.go.jp]

- 20. agilent.com [agilent.com]

The Advent of a Systemic Fungicide: A Technical History of Thiophanate-Methyl

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Thiophanate-methyl, a member of the benzimidazole (B57391) class of fungicides, emerged in the late 1960s and early 1970s as a significant advancement in the control of a broad spectrum of fungal plant diseases.[1][2][3] Developed by the Nippon Soda Co., Ltd. in Japan, its introduction marked a pivotal shift towards systemic fungicides with both protective and curative properties.[4][5] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and mechanism of action of this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Historical Development

The development of benzimidazole fungicides in the 1960s represented a major breakthrough in fungicidal chemistry, offering systemic activity that was previously unavailable.[3] this compound was first registered for use in Japan in 1971 and subsequently in the United States by the Environmental Protection Agency (EPA) in 1973. Its broad-spectrum efficacy and systemic nature quickly established it as a valuable tool in agriculture.

Caption: Key milestones in the history of this compound.

Chemical Properties and Synthesis

This compound is chemically known as dimethyl 4,4'-(o-phenylene)bis(3-thioallophanate). Its chemical formula is C₁₂H₁₄N₄O₄S₂. The pure compound is a colorless, crystalline solid.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound has been described in numerous patents. A general and representative protocol involves a multi-step process.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

-

Methyl isothiocyanate

-

Solvent (e.g., ethanol, acetone)

-

Catalyst (optional, e.g., a tertiary amine)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of the reaction mixture: In a suitable reaction vessel, dissolve o-phenylenediamine in the chosen solvent.

-

Addition of methyl isothiocyanate: While stirring, slowly add methyl isothiocyanate to the solution. An exothermic reaction may occur, and the temperature should be controlled.

-

Reaction: The reaction mixture is stirred for a specified period, typically several hours, at a controlled temperature to ensure the completion of the reaction.

-

Isolation of the product: The solid product, this compound, precipitates out of the solution. The product is then collected by filtration.

-

Purification and drying: The collected solid is washed with a solvent to remove any unreacted starting materials and byproducts. The purified product is then dried in an oven at a suitable temperature to yield the final this compound.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, can be optimized to improve the yield and purity of the final product.

Mode of Action

This compound is a systemic fungicide with both protective and curative action. Upon application, it is absorbed by the plant and translocated within its tissues. The fungicidal activity of this compound is not from the parent molecule itself but from its primary metabolite, carbendazim (B180503) (methyl benzimidazol-2-yl carbamate (B1207046) or MBC).[6] This conversion occurs within the plant.

The primary mode of action of carbendazim is the inhibition of mitosis and cell division in fungi.[7] Specifically, carbendazim binds to the β-tubulin subunit of the microtubules.[8][9] This binding disrupts the assembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The failure of microtubule formation leads to an arrest of the cell cycle and ultimately, cell death. This targeted action on a fundamental cellular process accounts for its efficacy against a wide range of fungal pathogens. This compound is classified under FRAC (Fungicide Resistance Action Committee) Code 1.

Caption: Mode of action of this compound.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of carbendazim (the active metabolite of this compound) on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Carbendazim (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., nocodazole, a known tubulin polymerization inhibitor)

-

Negative control (solvent vehicle)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well microplates

Procedure:

-

Preparation of reagents: Prepare stock solutions of tubulin, GTP, and carbendazim at the desired concentrations. Keep tubulin on ice to prevent spontaneous polymerization.

-

Reaction setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer.

-

Addition of test compounds: Add the desired concentrations of carbendazim, the positive control, and the negative control to the respective wells.

-

Initiation of polymerization: Add the tubulin solution to each well, followed by the addition of GTP to initiate polymerization.

-

Measurement of polymerization: Immediately place the microplate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance is due to the light scattering by the forming microtubules.

-

Data analysis: Plot the absorbance at 340 nm versus time for each concentration of carbendazim and the controls. The rate and extent of tubulin polymerization can be determined from these curves. A decrease in the rate and extent of polymerization in the presence of carbendazim indicates its inhibitory effect on tubulin assembly.

Fungicidal Spectrum and Efficacy

This compound is a broad-spectrum fungicide effective against a wide range of ascomycete and deuteromycete fungi. It is used to control diseases such as powdery mildews, scabs, leaf spots, and various rots on a wide variety of crops, including fruits, vegetables, cereals, and ornamentals.

Quantitative Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro. The following table summarizes some reported EC₅₀ values for this compound against various fungal pathogens.

| Fungal Pathogen | EC₅₀ (µg/mL) | Reference |

| Sclerotinia sclerotiorum (sensitive isolates) | 0.38 - 2.23 | [10][11] |

| Sclerotinia sclerotiorum (resistant isolate) | > 100 | [10][11] |

| Botrytis cinerea | Varies depending on isolate sensitivity | [12] |

Toxicological Data

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | > 5000 mg/kg bw | Rat | [7] |

| Dermal LD₅₀ | > 2000 mg/kg bw | Rat | [7] |

| Inhalation LC₅₀ | 1.7–1.98 mg/L | Rat | [7] |

Experimental Protocol: In Vitro Fungicide Screening (Agar Dilution Method)

Objective: To determine the in vitro efficacy (EC₅₀) of this compound against a target fungal pathogen.

Materials:

-

Pure culture of the target fungal pathogen

-

Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

-

This compound stock solution of known concentration

-

Sterile petri dishes

-

Sterile water

-

Incubator

Procedure:

-

Preparation of fungicide-amended media: Prepare a series of dilutions of the this compound stock solution in molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with no fungicide.

-

Plating: Pour the fungicide-amended agar into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pure culture of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data collection: After a set incubation period (e.g., 3-5 days), measure the radial growth of the fungal colony in two perpendicular directions for each plate.

-

Data analysis: Calculate the average colony diameter for each concentration. Determine the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and use probit analysis or a similar statistical method to calculate the EC₅₀ value.

Caption: General workflow for in vitro fungicide screening.

Conclusion

This compound has a long and successful history as a broad-spectrum systemic fungicide. Its discovery and development were significant milestones in the field of crop protection. Understanding its chemical properties, synthesis, and particularly its mode of action at the molecular level is crucial for its effective use and for the development of new fungicidal compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers working in the field of fungicide discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Progress on Benzimidazole Fungicides: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Short History of Fungicides [apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. fao.org [fao.org]

- 8. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Thiophanate-Methyl's mode of action and its classification as a systemic fungicide with protective and curative properties.

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical class. It is widely utilized in agriculture to control a range of fungal diseases in fruits, vegetables, and ornamental crops. Its efficacy stems from its ability to act as both a protective and curative agent, providing a robust defense against fungal pathogens. This technical guide delves into the core of this compound's mode of action, its systemic properties, and the experimental methodologies used to characterize its activity.

Mode of Action: A Pro-Fungicide Approach

This compound itself is not the primary toxic agent to fungi. It is a pro-fungicide, meaning it is converted into a more active compound within the plant or fungal cell. This active metabolite is carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC), a potent inhibitor of fungal cell division.[1]

The primary mode of action of carbendazim is the disruption of microtubule assembly in fungal cells.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis (cell division), cell structure, and intracellular transport. Carbendazim binds to β-tubulin, a protein subunit of microtubules, preventing its polymerization into functional microtubules.[4][5] This interference with microtubule formation leads to the arrest of mitosis at the metaphase stage, ultimately inhibiting fungal growth and proliferation.[6]

The signaling pathway for this compound's fungicidal action is initiated upon its absorption and subsequent conversion to carbendazim. This active metabolite then directly interacts with the fungal cytoskeleton, leading to a cascade of events that disrupt cellular division and growth.

Systemic, Protective, and Curative Properties

This compound is classified as a systemic fungicide, which means it can be absorbed by the plant and translocated within its tissues.[1][7] This systemic movement primarily occurs acropetally (upwards) through the xylem, the water-conducting tissue of the plant.[8] This property is crucial for its effectiveness, as it allows the fungicide to protect new growth that emerges after application.

The fungicidal activity of this compound can be categorized as both protective and curative:

-

Protective Action: When applied before fungal infection, this compound forms a protective barrier on the plant surface. Upon absorption, its systemic nature ensures that the active compound, carbendazim, is distributed within the plant tissues, preventing the germination of fungal spores and the initial stages of infection.[9]

-

Curative Action: If applied after infection has occurred, the systemic movement of this compound allows it to reach the site of infection within the plant. The inhibitory action of carbendazim on fungal cell division can then halt the progression of the disease.[9]

Quantitative Data on Efficacy

The efficacy of this compound is often quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher fungicidal activity. The following tables summarize the EC50 values of this compound against two economically important fungal pathogens, Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), as well as residue levels in select fruits.

Table 1: In Vitro Efficacy (EC50) of this compound Against Botrytis cinerea

| Isolate Type | EC50 (µg/ml) | Reference |

| Sensitive (SS) | < 1 | [10] |

| Low Resistance (LR) | 1 - 10 | [10] |

| Weak Resistance (WR) | 10 - 50 | [10] |

| High Resistance (HR) | > 100 | [10] |

Table 2: In Vitro Efficacy (EC50) of this compound Against Sclerotinia sclerotiorum

| Isolate Type | EC50 (µg/ml) | Reference |

| Sensitive | 0.38 - 2.23 | [11][12][13][14] |

| Resistant | > 100 | [12][14] |

Table 3: Residue Levels of this compound and Carbendazim in Fruits

| Crop | Application Details | Residue (mg/kg) | Reference |

| Strawberries | Field application | Half-life of 12.2–13.4 days | [3] |

| Kiwi | 3-4 sprays (70% WP) | MRL of 5 mg/kg recommended | |

| Apple Tree Bark | Winter application | Dissipation follows first-order kinetics | [15] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidimetric Method)

This assay is fundamental to understanding the direct impact of carbendazim on its molecular target.

Objective: To quantify the inhibitory effect of carbendazim on the in vitro assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

-

A polymerization buffer is prepared, typically containing PIPES buffer, MgCl2, EGTA, and GTP.

-

A stock solution of carbendazim is prepared in a suitable solvent like DMSO.

-

-

Assay Procedure:

-

The assay is performed in a temperature-controlled spectrophotometer.

-

Purified tubulin is mixed with the polymerization buffer and a range of carbendazim concentrations in a cuvette.

-

The polymerization is initiated by raising the temperature to 37°C.

-

The increase in turbidity (optical density) at 340 or 350 nm is monitored over time. The light scattering is proportional to the concentration of microtubule polymer.[4]

-

-

Data Analysis:

-

The rate and extent of polymerization are determined from the kinetic curves.

-

The IC50 value (the concentration of carbendazim that inhibits polymerization by 50%) is calculated.

-

In Planta Fungicide Efficacy Trial

This protocol outlines a standard procedure for evaluating the protective and curative efficacy of this compound in a controlled environment.

Objective: To assess the ability of this compound to prevent (protective) or inhibit (curative) fungal disease development on a host plant.

Methodology:

-

Plant Material and Pathogen Culture:

-

Healthy, susceptible host plants are grown to a uniform developmental stage.

-

The target fungal pathogen is cultured on a suitable medium to produce a spore suspension of a known concentration.

-

-

Fungicide Application:

-

Protective Trial: Plants are sprayed with a solution of this compound at various concentrations. After the spray has dried, the plants are inoculated with the fungal spore suspension.

-

Curative Trial: Plants are first inoculated with the fungal spore suspension. After a set incubation period (to allow for infection to establish), the plants are sprayed with the this compound solution.

-

Control groups (untreated and uninoculated, and untreated and inoculated) are included.

-

-

Incubation and Disease Assessment:

-

All plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

-

Disease severity is assessed at regular intervals by visually rating the percentage of plant tissue showing disease symptoms.

-

-

Data Analysis:

-

The percentage of disease control is calculated for each treatment relative to the inoculated control.

-

Statistical analysis is performed to determine significant differences between treatments.

-

Fungicide Resistance Monitoring Workflow

The development of resistance is a significant concern for fungicides with a single-site mode of action like this compound.

Objective: To detect and quantify the frequency of this compound resistant individuals in a fungal pathogen population.

Methodology:

-

Sample Collection: Diseased plant tissue is collected from various geographical locations.

-

Fungal Isolation: The target pathogen is isolated from the plant tissue and grown in pure culture.

-

Phenotypic Assay (Mycelial Growth):

-

Fungal isolates are grown on a culture medium amended with a discriminatory dose of this compound (a concentration that inhibits sensitive but not resistant isolates).

-

Isolates that grow on the amended medium are considered resistant.

-

For a more quantitative assessment, the EC50 value for each isolate can be determined by measuring growth on a range of fungicide concentrations.

-

-

Genotypic Assay (Molecular Detection):

-

DNA is extracted from the fungal isolates.

-

PCR-based methods (e.g., PCR-RFLP, qPCR) are used to detect specific point mutations in the β-tubulin gene that are known to confer resistance to benzimidazole fungicides.

-

-

Data Interpretation: The frequency of resistant isolates in the population is calculated, providing valuable information for resistance management strategies.

Conclusion

This compound remains a valuable tool in disease management due to its systemic, protective, and curative properties. Its mode of action, through the conversion to the microtubule-disrupting compound carbendazim, is well-established. A thorough understanding of its biochemical and cellular effects, supported by robust experimental data, is essential for its effective and sustainable use, particularly in the context of managing fungicide resistance. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this important class of fungicides.

References

- 1. groundcover.grdc.com.au [groundcover.grdc.com.au]

- 2. journals.biologists.com [journals.biologists.com]

- 3. pjbt.org [pjbt.org]

- 4. benchchem.com [benchchem.com]

- 5. Microtubule Aggregation - Creative Biolabs [creative-biolabs.com]

- 6. Fungal-Induced Cell Cycle Impairment, Chromosome Instability and Apoptosis via Differential Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. orgprints.org [orgprints.org]

- 9. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 10. Resistance to this compound in Botrytis cinerea Isolates From Californian Vineyards and Pistachio and Pomegranate Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Residue analysis and kinetics modeling of this compound, carbendazim, tebuconazole and pyraclostrobin in apple tree bark using QuEChERS/HPLC-VWD - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the environmental fate of Thiophanate-Methyl

An in-depth examination of the degradation, mobility, and persistence of the fungicide Thiophanate-Methyl in various environmental compartments. This guide is intended for researchers, scientists, and environmental professionals.

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group. Its widespread use in agriculture necessitates a thorough understanding of its environmental fate and behavior. This technical guide synthesizes available data on the degradation, mobility, and persistence of this compound in soil and aquatic systems, providing a comprehensive overview for the scientific community.

Degradation of this compound

This compound is known to degrade in the environment through biotic and abiotic processes, with its primary and most significant metabolite being carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate, MBC), which is also a fungicide.[1][2][3] The conversion to carbendazim is a key step in the environmental fate of this compound.[1]

Biotic Degradation

In soil, this compound is readily degraded by microorganisms.[1] Studies have shown that it disappears almost entirely within seven days in sandy loam and silty loam soils at temperatures ranging from 23°C to 33°C.[1] The degradation to its major metabolite, carbendazim (MBC), is significantly faster in unsterilized soil compared to sterile soil, indicating the crucial role of microbial activity.[1] Carbendazim itself is more persistent in the soil than the parent compound.[1] For instance, sixty days after application, residual MBC was found to be between 2-20% of the initial this compound amount.[1]

Abiotic Degradation

Hydrolysis: this compound is relatively stable in acidic to neutral aqueous solutions.[4][5] However, it is unstable in alkaline conditions, with a half-life of 0.7 days at pH 9 and 25°C.[5] At pH 7, the half-life is 36 days, and it extends to 867 days at pH 5.[5] A 4% transformation to MBC was observed in tap water at pH 7.0 over seven days.[1]

Photolysis: Photodegradation in aqueous solutions and on surfaces is another important dissipation pathway. When exposed to UV or sunlight in an aqueous solution, this compound's primary degradation product is carbendazim.[1] In a study, a 20 ppm aqueous solution of this compound irradiated for 48 hours resulted in a 60% conversion to MBC.[4] The presence of water and light catalyzes this transformation on plant surfaces as well.[1]

Environmental Persistence and Mobility

The persistence and mobility of a pesticide determine its potential to contaminate non-target areas, including groundwater.

Soil Mobility: The mobility of this compound in soil is considered to be moderate. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a pesticide's tendency to adsorb to soil particles. An estimated Koc value for this compound is 330, which suggests moderate mobility.[4] Another source indicates a distribution coefficient (Kd) of 6.5 mL/g in greenhouse soil.[6] The adsorption behavior appears to fit the Freundlich isotherm model well.[6]

Aquatic Fate: In aquatic systems, this compound is not expected to volatilize from water surfaces due to its low Henry's Law constant.[4] Its moderate adsorption to sediment and suspended solids is anticipated based on its Koc value.[4] The potential for bioconcentration in aquatic organisms is considered low, with a calculated Bioconcentration Factor (BCF) of 4 in fish.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the environmental fate of this compound.

Table 1: Degradation Half-life of this compound

| Environmental Compartment | Condition | Half-life | Reference |

| Soil (sandy loam, silty loam) | 23°C - 33°C | < 7 days | [1] |

| Water | pH 5, 25°C | 867 days | [5] |

| Water | pH 7, 25°C | 36 days | [5] |

| Water | pH 9, 25°C | 0.7 days | [5] |

Table 2: Mobility and Bioconcentration of this compound

| Parameter | Value | Interpretation | Reference |

| Koc (Soil Organic Carbon Partition Coefficient) | 330 (estimated) | Moderate mobility in soil | [4] |

| Kd (Distribution Coefficient) | 6.5 mL/g | Well distributed and adsorbed in soil | [6] |

| BCF (Bioconcentration Factor) in fish | 4 (estimated) | Low potential for bioconcentration | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.

Soil Degradation Study (Aerobic)

-

Soil Selection: Representative soil types (e.g., sandy loam, silty loam) are chosen. The soil is characterized for properties such as pH, organic matter content, and microbial biomass.

-

Test Substance Application: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples at a concentration relevant to agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at controlled temperatures (e.g., 23°C and 33°C) and moisture levels.[1][5] A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.

-

Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its degradation products.[1] Evolved ¹⁴CO₂ is trapped to assess mineralization.

-

Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) of this compound is calculated using first-order kinetics.

Hydrolysis Study

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., pH 5, 7, and 9).[5]

-

Test Substance Application: A known concentration of this compound is added to each buffer solution.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.[5]

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC to determine the concentration of this compound remaining.

-

Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH level.

Visualizing Environmental Fate Pathways

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for its study.

References

- 1. 274. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 2. pjbt.org [pjbt.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. This compound (Ref: NF 44) [sitem.herts.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Degradation Pathways of Thiophanate-Methyl in Soil and Water

This technical guide provides a comprehensive overview of the environmental degradation pathways of the fungicide this compound (TM) in both soil and aquatic environments. The information presented herein is curated from scientific literature to assist researchers and professionals in understanding the fate and transformation of this compound.

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group, widely used to control a variety of fungal diseases on crops.[1] Its environmental fate is of significant interest due to the formation of its major metabolite, carbendazim (B180503) (MBC), which is also a fungicide and exhibits greater persistence.[2][3][4][5] Understanding the degradation pathways, kinetics, and influencing factors is crucial for assessing the environmental impact and ensuring food safety.

Degradation of this compound in Soil

In soil, this compound undergoes rapid degradation primarily through microbial action, leading to the formation of carbendazim (MBC).[2][6] The rate of degradation is significantly influenced by the presence of soil microorganisms.[6]

2.1. Primary Degradation Pathway in Soil

The principal degradation route involves the conversion of this compound to carbendazim (MBC).[2][6] This transformation is primarily mediated by soil microbes.[6][7][8] Subsequently, MBC is further degraded to 2-aminobenzimidazole (B67599) (2-AB).[7][8] The conversion of TM to MBC is significantly faster in unsterilized soil compared to sterilized soil, highlighting the critical role of microbial activity.[6]

References

- 1. This compound 700 g/kg WP – Zenith Crop Sciences [zenithcropsciences.com]

- 2. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. grokipedia.com [grokipedia.com]

- 5. epa.gov [epa.gov]

- 6. 274. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 7. Biodegradation kinetics of the benzimidazole fungicide this compound by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IUPAC name, CAS number, and molecular structure of Thiophanate-Methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Thiophanate-Methyl, including its chemical identity, mechanism of action, and relevant experimental data and protocols. The information is intended for professionals in research, science, and drug development who require detailed technical information on this compound.

Chemical Identity

This compound is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical class.[1][2][3] It is widely used in agriculture to protect a variety of crops from fungal diseases.[1][2][4]

| Identifier | Value |

| Preferred IUPAC Name | Dimethyl N,N′-[1,2-phenylenebis(azanediylcarbonothioyl)]dicarbamate |

| Other IUPAC Name | methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |

| CAS Number | 23564-05-8[5][6][7] |

| Molecular Formula | C₁₂H₁₄N₄O₄S₂[5][6] |

| Molecular Weight | 342.39 g/mol [6] |

| Canonical SMILES | COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC[5] |

| InChI Key | QGHREAKMXXNCOA-UHFFFAOYSA-N[5] |

Molecular Structure (2D)

Caption: 2D Molecular Structure of this compound.

Mechanism of Action

This compound itself is not the primary fungitoxic agent. In plant tissues, it is rapidly metabolized to carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate or MBC).[4][8][9] Carbendazim is the principal active compound that exerts the fungicidal effect.

The mechanism of action of carbendazim involves the disruption of fungal cell division (mitosis) by binding to β-tubulin.[1][2][10] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The failure of mitotic spindle formation prevents chromosome segregation, leading to an arrest of the cell cycle and ultimately inhibiting fungal growth.[2][3]

Caption: Mechanism of action of this compound.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Physical State | Colorless crystalline solid | [11] |

| Melting Point | 172 °C (decomposes) | Wikipedia |

| Solubility in Water | 26.6 mg/L | Wikipedia |

| Solubility in Organic Solvents (g/kg at 23 °C) | Acetone: 58.1, Methanol: 29.2, Acetonitrile (B52724): 24.4, Ethyl Acetate: 11.9 | PubChem |

| Vapor Pressure | <0.0000001 mmHg | PubChem |

| Acute Oral LD₅₀ (Rat) | > 6,640 mg/kg | [4] |

Experimental Protocols

Detailed experimental protocols for the analysis and study of this compound are crucial for reproducible research. Below are representative methodologies.

Residue Analysis in Plant Material using QuEChERS and HPLC-VWD

This protocol is adapted from a method for analyzing this compound and its metabolite carbendazim in apple tree bark.[6]

Objective: To extract and quantify this compound and Carbendazim from plant samples.

1. Sample Preparation (QuEChERS Extraction): a. Homogenize 5 g of the plant sample with 10 mL of acetonitrile. b. Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (e.g., 60 mg/mL) and magnesium sulfate.[6] b. Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes. c. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-VWD Analysis: a. HPLC System: High-Performance Liquid Chromatograph with a Variable Wavelength Detector (VWD). b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10 µL. f. Detection: Monitor at 235 nm for this compound and 280 nm for Carbendazim.[1] g. Quantification: Prepare a calibration curve using analytical standards of this compound and Carbendazim in a blank matrix extract.

Caption: Workflow for residue analysis of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a method to assess the inhibitory effect of carbendazim (the active metabolite of this compound) on tubulin polymerization. This is a key experiment for studying its mechanism of action. The protocol is based on general methods for benzimidazole fungicides.[12][13][14]

Objective: To measure the inhibition of tubulin polymerization by carbendazim in vitro.

1. Reagent Preparation: a. Tubulin: Purified fungal tubulin (α- and β-tubulin subunits). Keep on ice at all times. b. Polymerization Buffer: A suitable buffer such as PIPES buffer. c. GTP Solution: Guanosine triphosphate is required to initiate polymerization. d. Test Compound: Prepare a stock solution of carbendazim in a suitable solvent (e.g., DMSO) and make serial dilutions.

2. Assay Procedure: a. The assay is typically performed in a 96-well plate format using a spectrophotometer or fluorescence plate reader capable of kinetic reads at 37°C. b. In each well, combine the polymerization buffer, GTP, and the desired concentration of carbendazim (or vehicle control). c. Pre-warm the plate to 37°C. d. Initiate the reaction by adding the cold tubulin solution to each well. e. Immediately begin monitoring the increase in absorbance at 350 nm (or fluorescence, if using a fluorescent reporter) over time (e.g., every minute for 60 minutes). The increase in absorbance/fluorescence corresponds to microtubule formation.

3. Data Analysis: a. Plot the absorbance/fluorescence values against time for each concentration of carbendazim. b. The rate of polymerization can be determined from the slope of the linear phase of the curve. c. Calculate the percentage of inhibition for each carbendazim concentration relative to the vehicle control. d. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to laboratory safety guidelines when handling chemical reagents.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 4. fao.org [fao.org]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Residue analysis and kinetics modeling of this compound, carbendazim, tebuconazole and pyraclostrobin in apple tree bark using QuEChERS/HPLC-VWD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. apvma.gov.au [apvma.gov.au]

- 11. 274. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Metabolic Journey of Thiophanate-Methyl: A Technical Guide to its Conversion to Carbendazim in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical metabolic transformation of the fungicide thiophanate-methyl into its more potent and persistent active compound, carbendazim (B180503), within plant systems. Understanding this conversion is paramount for assessing its efficacy, persistence, and potential toxicological implications in agriculture and environmental science. This document provides a comprehensive overview of the metabolic pathway, quantitative data on its kinetics, detailed experimental protocols for its study, and visual representations of the key processes.

Introduction: From Pro-fungicide to Active Agent